6-Formyl-1,1dioxothiachroman
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Overview
Description
6-Formyl-1,1dioxothiachroman is a chemical compound belonging to the class of thiachromans, which are sulfur-containing heterocycles This compound is characterized by the presence of a formyl group (-CHO) attached to the sixth position of the thiachroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-1,1dioxothiachroman typically involves the following steps:
Formation of the Thiachroman Ring: The thiachroman ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and an aromatic aldehyde. This reaction is often catalyzed by acids or bases under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-1,1dioxothiachroman can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 6-Carboxy-1,1dioxothiachroman.
Reduction: 6-Hydroxymethyl-1,1dioxothiachroman.
Substitution: Various substituted thiachroman derivatives, depending on the substituent introduced.
Scientific Research Applications
Biology: Thiachroman derivatives have shown promise as enzyme inhibitors and have been investigated for their potential as therapeutic agents.
Medicine: Research has explored the use of thiachroman derivatives in the development of new drugs, particularly for their anti-inflammatory and anticancer properties.
Industry: Thiachroman compounds are used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Formyl-1,1dioxothiachroman involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
6-Formyl-1,1dioxothiachroman can be compared with other similar compounds, such as:
6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: Another formylated heterocycle with distinct structural features and biological activities.
Coumarins: A class of benzopyranone derivatives with diverse biological activities, including anticoagulant and anticancer properties.
Spiropyrans: Photochromic compounds that can switch between different isomeric forms under light, with applications in smart materials and sensors.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfur atom, which imparts distinct chemical and biological properties compared to other heterocycles.
Properties
CAS No. |
109210-01-7 |
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Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3S/c11-7-8-3-4-10-9(6-8)2-1-5-14(10,12)13/h3-4,6-7H,1-2,5H2 |
InChI Key |
MPKDZTZRDDSCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)S(=O)(=O)C1 |
Origin of Product |
United States |
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